molecular formula C14H13N3O B2450081 4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470441-08-6

4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2450081
CAS No.: 2470441-08-6
M. Wt: 239.278
InChI Key: HXBXWRCYOJNLAE-UHFFFAOYSA-N
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Description

4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a 5-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using environmentally friendly reagents and solvents. The use of automated high-throughput screening systems can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield dihydroquinoxalines.

Scientific Research Applications

4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
  • 4-(5-Methylpyridin-3-yl)phenol

Uniqueness

4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern and the presence of both quinoxaline and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(5-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-6-11(8-15-7-10)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBXWRCYOJNLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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